molecular formula C15H21BO4 B1586919 Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 269409-99-6

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1586919
CAS No.: 269409-99-6
M. Wt: 276.14 g/mol
InChI Key: RFBZWPFBCXBBJS-UHFFFAOYSA-N
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Description

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group attached to a benzene ring, which is further substituted with an ethyl ester group.

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: The compound can be synthesized by reacting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with ethyl magnesium bromide followed by hydrolysis.

  • Boronic Acid Esterification: Another method involves the esterification of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batch reactors where precise control of temperature and pressure ensures high yield and purity.

  • Continuous Flow Process: Some manufacturers may employ continuous flow reactors to enhance production efficiency and scalability.

Types of Reactions:

  • Cross-Coupling Reactions: this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid or reduction to yield the corresponding alcohol.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

  • Carboxylic Acids and Alcohols: From oxidation and reduction reactions, respectively.

Scientific Research Applications

Chemistry: The compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and anti-inflammatory agents. Industry: The compound is utilized in the development of advanced materials and polymers.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic acid derivative and an aryl halide.

  • Oxidation and Reduction: These reactions involve the transfer of electrons, leading to the formation of new functional groups.

Comparison with Similar Compounds

  • Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

  • Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate

Uniqueness:

  • Functional Group Variations: Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a distinct benzene ring structure compared to its pyrazole and propenoate counterparts.

  • Reactivity: Its reactivity in cross-coupling reactions is particularly notable, making it a preferred choice in organic synthesis.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it an invaluable tool in the field of organic chemistry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-6-18-13(17)11-9-7-8-10-12(11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBZWPFBCXBBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378801
Record name Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269409-99-6
Record name Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 269409-99-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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